2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxan-4-yl)methyl]acetamide is a novel chemical compound characterized by a unique structure that includes a pyridazinone core, a cyclopropyl group, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 221.26 g/mol. This compound is gaining attention in medicinal chemistry due to its potential biological activities and reactivity, which may lead to the development of new therapeutic agents targeting various diseases .
This compound is classified under the family of pyridazinones, which are known for their diverse pharmacological properties. It can be sourced from chemical databases and research articles that explore its synthesis and applications in drug discovery. The compound's unique structural features make it a candidate for further investigation in pharmacological studies .
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxan-4-yl)methyl]acetamide typically involves several key steps:
Each step requires careful optimization of reaction conditions (temperature, solvent choice, and reaction time) to maximize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound .
The molecular structure of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxan-4-yl)methyl]acetamide features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 221.26 g/mol |
SMILES Representation | CC(=O)NCCn1nc(C2CC2)ccc1=O |
This data indicates that the compound has a complex structure with potential for diverse interactions in biological systems .
The compound exhibits versatility in chemical reactions due to its functional groups. Key reactions include:
These reactions can be optimized through variations in temperature, solvent systems, and catalysts to enhance yields and selectivity .
The mechanism of action for 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxan-4-yl)methyl]acetamide is still under investigation but may involve:
Data from preliminary studies suggest that further exploration into its pharmacodynamics will clarify its therapeutic potential .
While specific physical properties such as boiling point and melting point are not widely reported, it is essential to consider factors like solubility and stability under various conditions.
Chemical properties include:
Analytical techniques such as high-performance liquid chromatography may be employed to assess purity and stability over time .
Scientific Uses
The unique structure of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxan-4-yl)methyl]acetamide positions it as a promising candidate in medicinal chemistry. Potential applications include:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5